molecular formula C23H21FN2O4S B11657060 Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

Cat. No.: B11657060
M. Wt: 440.5 g/mol
InChI Key: HANQKQRZARKZRF-UHFFFAOYSA-N
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Description

ETHYL 2-(2-FLUOROBENZAMIDO)-4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]THIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-FLUOROBENZAMIDO)-4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of Functional Groups:

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-FLUOROBENZAMIDO)-4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

ETHYL 2-(2-FLUOROBENZAMIDO)-4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-FLUOROBENZAMIDO)-4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(2-FLUOROBENZAMIDO)-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(2-FLUOROBENZAMIDO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Uniqueness

Compared to similar compounds, ETHYL 2-(2-FLUOROBENZAMIDO)-4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorobenzamido and methylphenylcarbamoyl groups provides distinct properties that can be advantageous in certain applications.

Properties

Molecular Formula

C23H21FN2O4S

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C23H21FN2O4S/c1-4-30-23(29)18-14(3)19(21(28)25-17-12-8-5-9-13(17)2)31-22(18)26-20(27)15-10-6-7-11-16(15)24/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

HANQKQRZARKZRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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